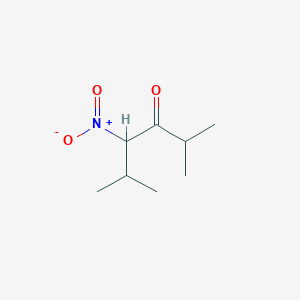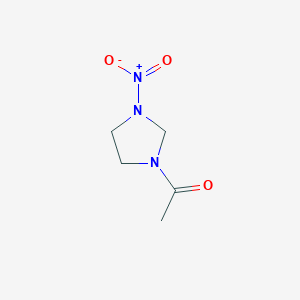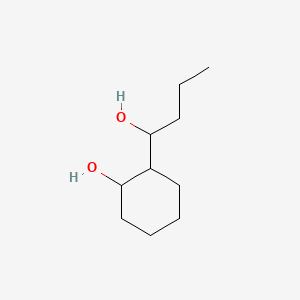
2-(1-Hydroxybutyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxybutyl)cyclohexanol is an organic compound with the molecular formula C10H20O2. It consists of a cyclohexane ring substituted with a hydroxybutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxybutyl)cyclohexanol typically involves the reaction of cyclohexanol with butyraldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Hydroxybutyl)cyclohexanol can undergo various chemical reactions, including:
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxybutyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxybutyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as alcohol dehydrogenase, leading to its conversion into other metabolites . Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
2-(4-Hydroxybutyl)cyclohexanol: Similar structure but with the hydroxybutyl group at a different position on the cyclohexane ring.
Cyclohexanol: Lacks the hydroxybutyl group, making it less complex.
Butylcyclohexane: Lacks the hydroxy group, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
6972-55-0 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-(1-hydroxybutyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8-12H,2-7H2,1H3 |
InChI-Schlüssel |
QWTGFHHCNFIYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CCCCC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


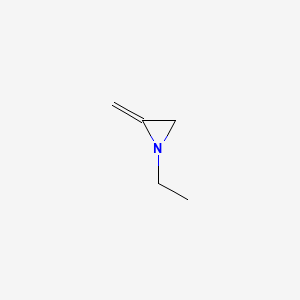
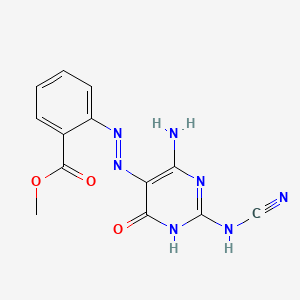
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
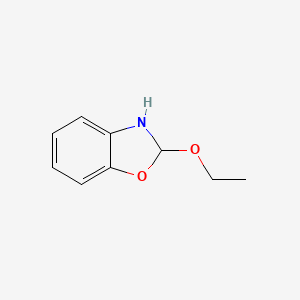

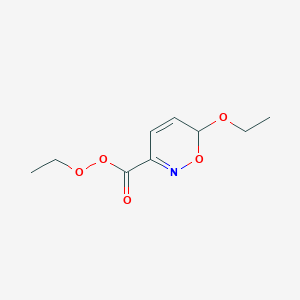
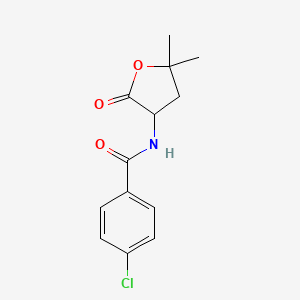
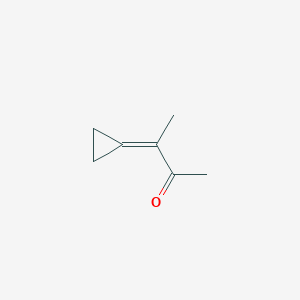

![Thymine,[methyl-3H]](/img/structure/B13805599.png)

